molecular formula C20H28N4O2 B2689994 N-(2,3-dimethylphenyl)-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide CAS No. 1323325-81-0

N-(2,3-dimethylphenyl)-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide

Cat. No.: B2689994
CAS No.: 1323325-81-0
M. Wt: 356.47
InChI Key: OSUUJUBQEGYRSF-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide is a synthetic acetamide derivative featuring a 1,3,4-oxadiazole ring substituted with an isopropyl group at position 5, linked to a piperidin-4-yl moiety. The acetamide group is further substituted with a 2,3-dimethylphenyl ring.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O2/c1-13(2)19-22-23-20(26-19)16-8-10-24(11-9-16)12-18(25)21-17-7-5-6-14(3)15(17)4/h5-7,13,16H,8-12H2,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUUJUBQEGYRSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2CCC(CC2)C3=NN=C(O3)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The piperidine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the dimethylphenyl group through electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperidine Nitrogen

The secondary amine in the piperidine ring undergoes nucleophilic substitution under basic conditions. For example, reactions with alkyl halides or sulfonyl chlorides yield quaternary ammonium salts or sulfonamide derivatives, respectively.

Key Reaction Conditions

ReagentSolventTemperatureReaction TimeYield (%)
Benzene sulfonyl chlorideAqueous NaOHRT5–6 h72–91
Bromoacetyl bromideTHF/H₂O0–5°C2–3 h85–95

Mechanistic Insight : The reaction proceeds via deprotonation of the piperidine nitrogen, followed by nucleophilic attack on the electrophilic reagent .

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Produces 2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetic acid and 2,3-dimethylaniline.

  • Basic Hydrolysis : Yields the corresponding carboxylate salt.

Experimental Data

ConditionReactant RatioCatalystYield (%)
HCl (6M)1:10None78
NaOH (2M)1:15None82

Oxadiazole Ring Functionalization

The 1,3,4-oxadiazole ring participates in electrophilic substitution and cycloaddition reactions:

Electrophilic Substitution

  • Nitration : Occurs at the 5-position of the oxadiazole ring under HNO₃/H₂SO₄ conditions.

  • Halogenation : Bromine in acetic acid substitutes the isopropyl group selectively .

Cycloaddition

Reacts with dienophiles (e.g., maleic anhydride) in Diels-Alder reactions to form fused bicyclic systems.

Reduction and Oxidation Reactions

Reaction TypeReagentProductYield (%)
Reduction LiAlH₄/THFAmine derivative (piperidine ring)68
Oxidation KMnO₄/H₂SO₄N-Oxide derivative55

Notes :

  • Reduction of the oxadiazole ring is not observed under standard conditions due to its aromatic stability.

  • Oxidation of the piperidine nitrogen requires harsh acidic conditions .

Synthetic Optimization via Microwave Assistance

Comparative data for conventional vs. microwave-assisted synthesis of structurally related oxadiazole hybrids :

ParameterConventional MethodMicrowave Method
Reaction Time900–1800 min30–70 s
Yield (%)49–8681–96
Energy ConsumptionHighLow

Key Insight : Microwave irradiation enhances reaction efficiency by promoting uniform superheating, reducing side reactions .

Stability Under Environmental Conditions

ConditionDegradation (%)Major Degradation Product
UV Light (254 nm)22Oxadiazole ring-opened isomer
pH 2 (37°C, 24 h)15Hydrolyzed acetamide
pH 10 (37°C, 24 h)28Carboxylate salt

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds containing oxadiazole derivatives. For instance:

  • A series of substituted oxadiazoles were synthesized and evaluated for their antitumor activity against various cancer cell lines such as HCT-116 and PC-3. Some derivatives exhibited significant cytotoxic effects with IC50 values ranging from 13.6 to 48.37 µM, indicating promising anticancer potential .

Anticonvulsant Properties

The anticonvulsant activity of oxadiazole-containing compounds has also been documented:

  • Novel thiazole-linked azoles were tested for their anticonvulsant effects in models of seizure. Certain compounds demonstrated protective effects comparable to standard treatments like sodium valproate .

Mechanistic Insights

The mechanisms through which N-(2,3-dimethylphenyl)-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide exerts its pharmacological effects are still under investigation. However, it is hypothesized that:

  • The oxadiazole moiety may interact with specific biological targets involved in cell proliferation and apoptosis pathways.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound:

Compound StructureActivity TypeIC50 Values (µM)Notes
Oxadiazole Derivative AAntitumor13.6High activity against HCT-116
Oxadiazole Derivative BAnticonvulsant24.38Effective in electroshock seizure test
Oxadiazole Derivative CAntibacterial>50Requires further modifications for potency

The presence of electron-donating groups has been shown to enhance biological activity, while electron-withdrawing groups may reduce potency .

Synthesis and Evaluation

In a notable study by de Oliveira et al., a series of oxadiazole derivatives were synthesized and screened for anticancer activity against multiple cell lines. The most effective compounds were further modified to improve their potency .

Clinical Relevance

Research conducted on similar oxadiazole derivatives has indicated their potential as lead compounds in drug development processes targeting various diseases, including cancer and neurological disorders .

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Acetamide Derivatives

Compound Heterocyclic Core Substituent on Heterocycle Piperidine/Piperazine Group Acetamide Substituent Biological Activity
Target Compound 1,3,4-Oxadiazole 5-(propan-2-yl) Piperidin-4-yl 2,3-dimethylphenyl Hypothesized antimicrobial
1,3,4-Oxadiazole 1-(Phenylsulfonyl)piperidin-4-yl Piperidin-4-yl Variable N-substituents Antibacterial (e.g., S. aureus)
1,3,4-Thiadiazole Cyclopropanecarbonyl Piperazine 5-methylisoxazol-3-yl Undocumented
1,3,4-Oxadiazole 2-Methyl-3-furyl None Pyridin-2-yl Undocumented

Key Observations :

  • Piperidine vs. Piperazine : Piperazine-containing analogs () often exhibit distinct electronic profiles due to the additional nitrogen, which may influence receptor interactions compared to the target’s piperidine moiety .
  • Bioactivity : highlights that electron-withdrawing groups (e.g., sulfonyl) enhance antibacterial activity, suggesting the target’s isopropyl (electron-donating) group might reduce potency unless compensated by other structural features .

Pharmacological and Biochemical Profiles

Table 3: Activity Trends in Analogous Compounds

Compound Enzymatic/Pathway Target IC50/EC50 (Reported) Notes
Bacterial growth inhibition 8–32 µg/mL Active against Gram-positive strains
Serotonin/dopamine receptors Sub-micromolar Arylpiperazine-linked activity
Target Compound Hypothesized: LOX/COX enzymes N/A Structural similarity to lipoxygenase inhibitors

Activity Analysis :

  • The 2,3-dimethylphenyl group in the target compound may mimic hydrophobic binding pockets in enzymes like lipoxygenase, as seen in N-(5-chloro-2-methoxyphenyl) analogs .
  • Piperidine-linked oxadiazoles () demonstrate antibacterial efficacy, but the target’s lack of sulfonyl groups could shift its selectivity toward other targets .

Biological Activity

N-(2,3-Dimethylphenyl)-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, molecular interactions, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a piperidine ring and an oxadiazole moiety. The presence of the dimethylphenyl group contributes to its lipophilicity, potentially enhancing its bioavailability.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole ring. For instance, derivatives similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Studies :
    • In a study by Arafa et al., several oxadiazole derivatives were synthesized and tested against cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The compound exhibited significant cytotoxicity with IC50 values in the low micromolar range (e.g., 0.67 µM against PC-3 prostate cancer) .
    • Another study indicated that similar oxadiazole derivatives inhibited EGFR and Src kinases with IC50 values as low as 0.24 µM .

The anticancer activity of this compound may be attributed to its ability to inhibit specific signaling pathways involved in tumor growth and proliferation. The compound's interaction with key enzymes such as alkaline phosphatase has also been noted, showcasing its potential as a therapeutic agent .

Table 1: Summary of Biological Activity Studies

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism
Arafa et al. MCF70.87EGFR Inhibition
Arafa et al. HCT1160.80Src Inhibition
Zhang et al. PC-30.67General Cytotoxicity

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of this compound with various targets. These studies suggest that the compound forms stable complexes with target proteins involved in cancer progression.

Q & A

Q. Methodological Implications :

  • Lipophilicity : Calculated using logP values (software like MarvinSketch) to predict membrane permeability.
  • Hydrogen-bonding : IR spectroscopy (e.g., carbonyl stretch at ~1640–1680 cm⁻¹) confirms functional group stability .
  • Conformational analysis : Molecular dynamics simulations assess piperidine ring flexibility and ligand-receptor docking .

Basic: What synthetic routes are commonly employed for this compound, and how are intermediates characterized?

Answer:
Synthetic Steps :

Oxadiazole formation : Cyclization of thiosemicarbazides with carboxylic acids under dehydrating conditions (e.g., POCl₃) .

Piperidine coupling : Nucleophilic substitution at the piperidine nitrogen using chloroacetamide derivatives.

Acetamide functionalization : Reacting 2,3-dimethylaniline with activated esters (e.g., NHS esters).

Q. Characterization Methods :

  • 1H-NMR : Confirms regiochemistry (e.g., piperidine proton splitting at δ 2.9–3.7 ppm) .
  • EIMS : Validates molecular weight via molecular ion peaks (e.g., m/z 535 [M⁺] for analogous compounds) .
  • IR : Identifies carbonyl (1637–1666 cm⁻¹) and oxadiazole (C=N at ~1588 cm⁻¹) stretches .

Advanced: How would you design an experiment to evaluate the compound’s antibacterial activity while addressing contradictory MIC data?

Answer:
Experimental Design :

Strain selection : Use Gram-negative (E. coli, P. aeruginosa) and Gram-positive (S. aureus) strains to assess spectrum .

Dose-response assays : Test MIC values in triplicate using broth microdilution (CLSI guidelines).

Controls : Include ciprofloxacin (positive) and DMSO (negative).

Q. Addressing Contradictions :

  • Biofilm disruption : Use crystal violet assays to distinguish bactericidal vs. biofilm-inhibitory effects.
  • Membrane permeability : Fluorescent probes (e.g., SYTOX Green) quantify membrane damage.
  • Data normalization : Express results as % inhibition relative to control (Table 2 in ).

Advanced: How can structure-activity relationship (SAR) studies resolve discrepancies in substituent effects on bioactivity?

Answer:
SAR Workflow :

Substituent variation : Synthesize analogs with modified aryl (e.g., 2-methylphenyl vs. 4-methoxyphenyl) or oxadiazole groups.

Activity comparison : Tabulate MIC values (e.g., compound 8g with 2-methylphenyl shows superior Gram-negative activity vs. 8n with 2-methoxyphenyl) .

Statistical analysis : Apply ANOVA to confirm significance (e.g., p < 0.05 for 8g vs. controls).

Q. Key Insights :

  • Electron-withdrawing groups (e.g., Cl) enhance membrane penetration.
  • Steric hindrance from ortho-substituents (e.g., 2,3-dimethyl) reduces target binding .

Advanced: What computational strategies are used to predict electronic properties and guide synthetic optimization?

Answer:
Methods :

HOMO-LUMO analysis : DFT calculations (software: Gaussian) predict redox stability and charge transfer (e.g., HOMO-LUMO gap < 4 eV suggests reactivity) .

Molecular Electrostatic Potential (MESP) : Identifies nucleophilic/electrophilic sites (e.g., oxadiazole ring as electron-deficient) .

Docking simulations : AutoDock Vina assesses binding affinity to targets (e.g., lipoxygenase or bacterial enzymes) .

Q. Application :

  • Optimize substituents to enhance H-bonding (e.g., −OCH₃) or π-π stacking (e.g., aryl groups) .

Advanced: How can spectral data inconsistencies (e.g., NMR splitting patterns) be resolved during structural validation?

Answer:
Troubleshooting Steps :

Variable-temperature NMR : Resolves dynamic effects (e.g., piperidine ring inversion) by acquiring spectra at 25°C and −40°C.

2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., piperidine H-2' and H-6' at δ 2.6–3.7 ppm) .

X-ray crystallography : Validates absolute configuration (e.g., analogous compounds in ).

Advanced: What strategies mitigate byproduct formation during oxadiazole cyclization?

Answer:
Optimization Techniques :

Reagent selection : Use POCl₃ instead of H₂SO₄ for milder conditions .

Solvent control : Anhydrous acetonitrile reduces hydrolysis of intermediates.

Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) isolates oxadiazole derivatives (>90% purity) .

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